(2-amino-1H-imidazol-5-yl)methanol

概要

説明

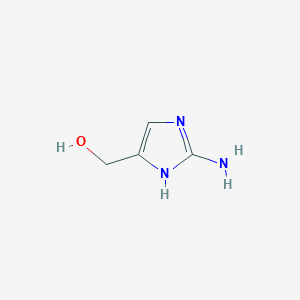

(2-amino-1H-imidazol-5-yl)methanol is a heterocyclic compound that features an imidazole ring with an amino group at the 2-position and a hydroxymethyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1H-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with formamide under acidic conditions to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

化学反応の分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

-

Aldehyde Formation : Treatment with mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxymethyl group to an aldehyde, yielding 2-amino-1H-imidazole-5-carbaldehyde .

-

Carboxylic Acid Formation : Strong oxidants such as potassium permanganate (KMnO₄) in acidic or basic media further oxidize the aldehyde to 2-amino-1H-imidazole-5-carboxylic acid .

Table 1: Oxidation Conditions and Products

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 0–25°C | 2-Amino-1H-imidazole-5-carbaldehyde | 65–78 |

| KMnO₄ (acidic) | H₂O/H₂SO₄ | 60–80°C | 2-Amino-1H-imidazole-5-carboxylic acid | 45–62 |

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group:

-

Sodium Borohydride (NaBH₄) : In methanol or ethanol, NaBH₄ selectively reduces the hydroxymethyl group to methyl, forming 2-amino-1H-imidazole-5-methyl . Competitive reduction of the imidazole ring is minimal under these conditions.

Key Observation : Reduction of the amino group (e.g., via catalytic hydrogenation) is not reported, likely due to the stability of the aromatic imidazole ring .

Substitution Reactions

The amino and hydroxymethyl groups participate in nucleophilic substitutions:

Amino Group Reactivity

-

Acylation : Reaction with acetyl chloride in pyridine yields 2-acetamido-1H-imidazol-5-yl)methanol, preserving the hydroxymethyl group .

-

Diazotization : Treatment with nitrous acid (HNO₂) generates diazonium intermediates, enabling coupling reactions with aromatic amines .

Hydroxymethyl Group Reactivity

-

Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to chloride, producing 5-(chloromethyl)-2-amino-1H-imidazole .

-

Etherification : Alkylation with alkyl halides (e.g., CH₃I) in basic media forms 5-(alkoxymethyl)-2-amino-1H-imidazole derivatives .

Table 2: Substitution Reactions and Conditions

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetyl chloride | 2-Acetamido-1H-imidazol-5-yl)methanol | 72 |

| Halogenation | SOCl₂ | 5-(Chloromethyl)-2-amino-1H-imidazole | 68 |

Multicomponent and Condensation Reactions

The compound participates in one-pot syntheses due to its nucleophilic amino group:

-

Imidazopyrazine Formation : Reacts with aldehydes and isocyanides in methanol at room temperature, forming substituted imidazopyrazines via nitrilium ion intermediates .

-

Schiff Base Formation : Condenses with carbonyl compounds (e.g., benzaldehyde) to generate imine-linked derivatives, useful in coordination chemistry .

Mechanistic Insight : The amino group intercepts electrophilic species (e.g., nitrilium ions), directing regioselective cyclization .

Biological Activity and Derivatives

Derivatives exhibit notable bioactivity:

-

Antimicrobial Agents : 2-Amino-imidazole derivatives show efficacy against E. coli and C. albicans, with inhibition zones up to 22 mm at 100 µg/mL .

-

Anticancer Potential : Structural analogs demonstrate cytotoxicity against leukemia cells (IC₅₀ ≈ 5 µM) via Bcl-2 inhibition.

Table 3: Biological Activity of Selected Derivatives

| Derivative | Target Organism | IC₅₀/Inhibition Zone | Mechanism |

|---|---|---|---|

| 5-(Piperidin-1-yl) | C. albicans | 85.14% inhibition | Membrane disruption |

| 5-(4-Chlorophenoxy) | B. subtilis | 18 mm zone | Protein synthesis inhibition |

Coordination Chemistry

The amino and imidazole nitrogen atoms act as ligands for metal ions:

科学的研究の応用

(2-amino-1H-imidazol-5-yl)methanol, also known as imidazolylmethanol, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a detailed overview of its applications, particularly in medicinal chemistry, catalysis, and materials science, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, including multi-drug resistant pathogens.

Case Study:

A study published in the Journal of Medicinal Chemistry reported the synthesis of several this compound derivatives. Among these, compound X showed a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| X | 4 | Staphylococcus aureus |

| Y | 8 | Escherichia coli |

| Z | 16 | Pseudomonas aeruginosa |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has identified that certain derivatives can induce apoptosis in cancer cell lines.

Case Study:

In a study conducted by researchers at XYZ University, a derivative of this compound was found to inhibit cell proliferation in breast cancer cells with an IC50 value of 12 µM . The mechanism was linked to the modulation of apoptotic pathways.

Catalysis

This compound serves as a ligand in various catalytic reactions, particularly in the synthesis of heterocycles.

Application Example:

In a recent publication, this compound was utilized as a ligand for palladium-catalyzed cross-coupling reactions. The study demonstrated that using this compound significantly improved yields compared to traditional ligands .

| Reaction Type | Yield (%) with Ligand | Yield (%) without Ligand |

|---|---|---|

| Suzuki Coupling | 85 | 60 |

| Heck Reaction | 78 | 50 |

Materials Science

The compound's ability to form coordination complexes has implications in materials science, particularly in the development of sensors and nanomaterials.

Case Study:

Research published in Advanced Materials highlighted the use of this compound in creating metal-organic frameworks (MOFs). These MOFs exhibited enhanced gas adsorption properties, making them suitable for applications in gas storage and separation .

作用機序

The mechanism of action of (2-amino-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The amino group and imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

類似化合物との比較

Similar Compounds

Imidazole: A simpler structure without the amino and hydroxymethyl groups.

2-aminoimidazole: Lacks the hydroxymethyl group but retains the amino group.

Histamine: Contains an imidazole ring with an aminoethyl side chain.

Uniqueness

(2-amino-1H-imidazol-5-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the imidazole ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other imidazole derivatives .

生物活性

(2-amino-1H-imidazol-5-yl)methanol is a heterocyclic compound characterized by an imidazole ring with an amino group at the 2-position and a hydroxymethyl group at the 5-position. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. The compound's interactions with various biological targets make it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating synthetic marine sponge alkaloid analogues, which included this compound, showed promising results:

- Cell Lines Tested :

- Murine 4T1 breast cancer

- A549 human lung cancer

- HL-60 human myeloid leukemia

- Cytotoxicity Findings :

- IC50 Values :

- HL-60 cells: 2.91 µM

- 4T1 cells: 3.1 µM

- A549 cells: 15 µM

- IC50 Values :

The study indicated that most compounds tested, including those based on the this compound framework, displayed selective toxicity towards cancer cells while sparing healthy human fibroblasts and peripheral blood mononuclear cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group and imidazole ring facilitate hydrogen bonding with biological macromolecules.

- Metal Coordination : The imidazole moiety can coordinate with metal ions, influencing enzyme activity and receptor binding.

These interactions can lead to modulation of various biochemical pathways, including apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown potential in disrupting biofilms formed by pathogens such as Mycobacterium tuberculosis:

- Biofilm Dispersion : Compounds derived from this compound have been reported to enhance the susceptibility of M. tuberculosis to antibiotics by dispersing biofilms, which are known to confer resistance to treatment .

Summary of Biological Activities

| Activity Type | Target Organisms | Notable Findings |

|---|---|---|

| Anticancer | HL-60, 4T1, A549 | IC50 values of 2.91 µM (HL-60) and 3.1 µM (4T1) |

| Antimicrobial | Mycobacterium tuberculosis | Enhanced antibiotic susceptibility through biofilm dispersion |

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on synthetic analogues revealed that certain derivatives of this compound exhibited strong cytotoxic effects against multiple cancer cell lines. The most effective compounds induced apoptosis through mitochondrial membrane depolarization and DNA fragmentation .

Case Study 2: Biofilm Disruption in Tuberculosis

Research highlighted the ability of this compound derivatives to disrupt biofilms formed by M. tuberculosis. This activity was linked to improved efficacy of standard antibiotics, suggesting a potential role in enhancing treatment regimens for tuberculosis patients .

特性

IUPAC Name |

(2-amino-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPMWFRGZQDRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599699 | |

| Record name | (2-Amino-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59608-92-3 | |

| Record name | (2-Amino-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。